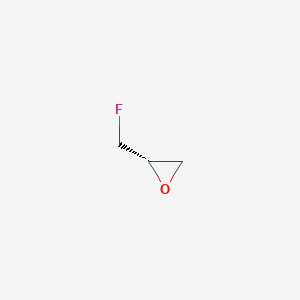

(2S)-2-(fluoromethyl)oxirane

Description

Significance as a Chiral Fluorinated Building Block in Advanced Organic Synthesis

The utility of (2S)-2-(fluoromethyl)oxirane as a chiral fluorinated building block lies in its ability to participate in highly stereoselective transformations to create a variety of more complex molecules, particularly sulfur-free tertiary α-(fluoromethyl)carbinols. cdnsciencepub.com The oxirane ring is a highly valuable functional group in organic synthesis due to its ability to react with nucleophiles in a ring-opening manner, leading to the formation of new carbon-carbon and carbon-heteroatom bonds with defined stereochemistry. The presence of the fluoromethyl group adds another layer of synthetic potential, introducing a fluorine atom at a specific position.

Research has demonstrated the synthesis of complex oxiranes where the (2S)-fluoromethyl oxirane core is a key structural feature. For instance, the reaction of diazomethane (B1218177) with (3R,Rs)-1-fluoro-3-[(4-methylphenyl)sulfinyl]-3-phenylpropan-2-one yields (2S,2'R,Rs)-2-(Fluoromethyl)-2-{[(4-methylphenyl)sulfinyl][phenyl]methyl}oxirane with high chemical yield and diastereoselectivity. cdnsciencepub.comcdnsciencepub.com This resulting complex oxirane serves as a versatile intermediate. It can undergo further reactions, such as treatment with water in the presence of a catalytic amount of aqueous perchloric acid to produce a diol, or reaction with benzylamine (B48309) to yield an aminoalcohol. cdnsciencepub.com These transformations highlight the role of the fluoromethyl oxirane moiety as a foundational unit that can be elaborated into diverse functionalized molecules.

The key reactions demonstrating its utility as a building block are summarized below:

| Starting Material | Reagent(s) | Product | Yield | Reference |

| (3R,Rs)-1-fluoro-3-[(4-methylphenyl)sulfinyl]-3-phenylpropan-2-one | Diazomethane | (2S,2'R,Rs)-2-(Fluoromethyl)-2-{[(4-methylphenyl)sulfinyl][phenyl]methyl}oxirane | 83.8% | cdnsciencepub.com |

| (2S,2'R,Rs)-2-(Fluoromethyl)-2-{[(4-methylphenyl)sulfinyl][phenyl]methyl}oxirane | H₂O, THF, cat. HClO₄ | (2S,2'R,Rs)-Fluoromethyl diol 8 | 90% | cdnsciencepub.com |

| (2S,2'R,Rs)-2-(Fluoromethyl)-2-{[(4-methylphenyl)sulfinyl][phenyl]methyl}oxirane | Benzylamine, THF | (2S,2'R,Rs)-Fluoromethyl aminoalcohol 11 | 95% | cdnsciencepub.com |

These examples underscore the significance of the this compound framework as a synthetically versatile building block, enabling the construction of intricate, enantiomerically enriched fluorinated compounds. cdnsciencepub.combioorganica.com.ua

Stereochemical Considerations and Enantiopurity in Organofluorine Compound Synthesis

The stereochemistry of this compound is crucial for its application in asymmetric synthesis. The synthesis of enantiomerically pure compounds is of paramount importance, particularly in medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities. Chiral building blocks like this compound transfer their stereochemical information to the final product, making them invaluable tools for controlling the three-dimensional architecture of molecules. researchgate.net

The synthesis of molecules containing the this compound unit demonstrates a high degree of stereochemical control. In the reaction involving diazomethane and a chiral β-keto sulfoxide, the (2S) configuration at the oxirane carbon bearing the fluoromethyl group is consistently obtained in high diastereoselectivity. cdnsciencepub.comcdnsciencepub.com This occurs even when starting with a mixture of diastereoisomers of the ketone, suggesting that the reaction proceeds through a fast-catalyzed equilibrium where one isomer reacts preferentially to form the (2S,2'R)-oxirane as the major product. cdnsciencepub.com

The absolute stereochemistry of these complex oxiranes and their derivatives has been confirmed through rigorous analytical techniques, including X-ray analysis of derivative compounds. cdnsciencepub.comcdnsciencepub.com For example, the structure of the main reaction product was definitively established by analyzing the crystal structure of an open-chain derivative, (2S,2'R,Rs)-1-bromo-3-fluoro-2'-{[(4-methylphenyl)sulfinyl][phenyl]methyl}propan-2-ol. cdnsciencepub.com

The spectroscopic data for a key intermediate highlights the defined stereochemistry:

| Compound | Spectroscopic Data | Reference |

| (2S,2'R,Rs)-2-(Fluoromethyl)-2-{[(4-methylphenyl)sulfinyl][phenyl]methyl}oxirane | ¹⁹F NMR (CDCl₃) δ: -228.5 (tdd, J(F, H) 47.0, J(F, H') 4.0, J(F, H) 1.0 Hz) | cdnsciencepub.com |

| [α]D²⁰: -197.4 (c 1.1, CHCl₃) | cdnsciencepub.com |

This high level of stereocontrol is essential, as the enantiopurity of the building block directly dictates the enantiomeric excess (ee) of the final products. The development of methods to produce such fluorinated chiral building blocks with high enantiopurity is a significant focus in modern organofluorine chemistry, enabling the synthesis of a wide range of stereochemically defined molecules. researchgate.netbioorganica.com.ua

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(fluoromethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5FO/c4-1-3-2-5-3/h3H,1-2H2/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFAHDAXIUURLN-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401308998 | |

| Record name | (2S)-2-(Fluoromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130796-94-0 | |

| Record name | (2S)-2-(Fluoromethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130796-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-(Fluoromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 2s 2 Fluoromethyl Oxirane Reactivity

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The oxirane ring, a three-membered cyclic ether, is characterized by significant ring strain, which renders it susceptible to ring-opening reactions by a wide array of nucleophiles. wikipedia.orglibretexts.org In asymmetric epoxides such as (2S)-2-(fluoromethyl)oxirane, the regioselectivity and stereochemistry of these reactions are dictated by the reaction conditions and the nature of the nucleophile. libretexts.org

The ring-opening of this compound can be initiated by various nucleophiles, with the regiochemical outcome being a critical aspect of its reactivity. The electron-withdrawing nature of the fluoromethyl group plays a significant role in directing the nucleophilic attack. Generally, under basic or neutral conditions, nucleophilic attack on epoxides proceeds via an SN2 mechanism, targeting the less sterically hindered carbon atom. libretexts.orgucalgary.camasterorganicchemistry.com For this compound, this corresponds to the C3 position. Conversely, under acidic conditions, the reaction mechanism has more SN1 character, and the attack preferentially occurs at the carbon atom that can better stabilize a developing positive charge—typically the more substituted carbon. libretexts.orgstackexchange.com

The reaction is stereospecific, proceeding with the inversion of configuration at the carbon center undergoing attack, a hallmark of the SN2 mechanism. ucalgary.ca

Oxygen Nucleophiles: In base-mediated reactions, alkoxides (RO⁻) and hydroxide (B78521) (HO⁻) attack the C3 carbon. ucalgary.ca Acid-catalyzed alcoholysis or hydrolysis involves the protonation of the epoxide oxygen, followed by nucleophilic attack. libretexts.org Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can serve as promoters, enhancing the electrophilic activation of the epoxide. arkat-usa.org

Nitrogen Nucleophiles: Amines are effective nucleophiles for epoxide ring-opening, yielding valuable amino alcohols. The reaction with this compound is expected to follow the general regioselectivity rules, with amines attacking the C3 position under neutral or basic conditions.

Sulfur Nucleophiles: Thiols are potent nucleophiles and their conjugate bases, thiolates, are even more so. nih.govlibretexts.org They readily open epoxides to form β-hydroxy sulfides, attacking the less substituted C3 position of the fluorinated oxirane. nih.gov

Carbon Nucleophiles: A range of carbon-based nucleophiles, including Grignard reagents, organolithium compounds, and enolates, are used to form new carbon-carbon bonds via epoxide opening. nih.govyoutube.com These strong nucleophiles react via an SN2 pathway, attacking the sterically less encumbered C3 carbon of this compound. ucalgary.camasterorganicchemistry.com Studies on the related 2-(trifluoromethyl)oxirane (B1348523) have shown that ring-opening via lithiation-borylation also occurs with high regioselectivity. nih.gov

Halogen Nucleophiles: Halide ions can act as nucleophiles, though their reactivity varies. Fluoride (B91410), in particular, can be a challenging nucleophile due to its high solvation energy and basicity. ucla.edu Special conditions, such as the use of HF-amine complexes or cooperative catalyst systems, are often required to achieve efficient fluorinative ring-opening. ucla.edusemanticscholar.org

The expected regioselectivity for the nucleophilic ring-opening of this compound is summarized in the table below.

| Nucleophile Type | Reaction Conditions | Predicted Site of Attack | Mechanism |

|---|---|---|---|

| Oxygen (RO⁻, HO⁻) | Basic | C3 (less substituted) | SN2 |

| Oxygen (ROH, H₂O) | Acidic | C2 (more substituted) | SN1-like |

| Nitrogen (RNH₂) | Neutral/Basic | C3 (less substituted) | SN2 |

| Sulfur (RS⁻, RSH) | Basic/Neutral | C3 (less substituted) | SN2 |

| Carbon (RMgX, RLi) | Basic | C3 (less substituted) | SN2 |

| Halogen (F⁻, Cl⁻, etc.) | Catalytic/Acidic | Varies with conditions | SN2 or SN1-like |

The mechanism of epoxide ring-opening is fundamentally dependent on the pH of the reaction medium. libretexts.org

Base-Mediated Mechanism: Under basic or neutral conditions, the reaction proceeds through a direct SN2 pathway. libretexts.orglibretexts.org A strong nucleophile directly attacks one of the electrophilic carbons of the oxirane ring. ucalgary.ca Due to steric hindrance, the attack occurs at the less substituted carbon atom. libretexts.org This concerted process involves the backside attack of the nucleophile relative to the C-O bond, leading to inversion of stereochemistry at the reaction center. The driving force for the reaction is the release of the significant ring strain (approx. 13 kcal/mol) inherent in the three-membered ring. libretexts.org The initial product is an alkoxide, which is subsequently protonated during an aqueous workup to yield the final alcohol product. ucalgary.ca

Acid-Catalyzed Mechanism: In the presence of an acid, the reaction pathway is altered. The first step is the protonation of the epoxide oxygen atom, which creates a good leaving group (a neutral alcohol) and activates the ring toward nucleophilic attack. libretexts.orgstackexchange.com This activation allows for ring-opening by even weak nucleophiles. libretexts.org The mechanism is considered a hybrid between SN1 and SN2. libretexts.orgstackexchange.com After protonation, the C-O bonds begin to weaken and stretch, and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon (C2 in this case). libretexts.org Consequently, the nucleophile preferentially attacks this more electrophilic, more substituted carbon. stackexchange.com The attack still occurs from the backside, leading to an anti-addition product, but the regioselectivity is reversed compared to the base-mediated pathway. libretexts.org

Achieving high enantioselectivity in the fluoride-mediated ring-opening of epoxides is a significant challenge. Groundbreaking work has shown that a cooperative dual-catalyst system can effectively promote this transformation. acs.orgnih.govnorthwestern.edu This system typically involves a chiral Lewis acid, such as a (salen)Co complex, and a chiral amine cocatalyst. nih.govnorthwestern.edu Benzoyl fluoride often serves as a mild and soluble source of the fluoride anion. acs.org

Mechanistic investigations have provided crucial insights into how these catalysts work in concert. ucla.edu Kinetic analysis of the reaction revealed an apparent first-order dependence on the (salen)Co catalyst concentration. ucla.edu However, further studies, including analyses of substituent effects and nonlinear effects, provided strong evidence for a rate-limiting, bimetallic ring-opening step. ucla.edu

A proposed mechanism suggests that the active nucleophile is a cobalt-fluoride species which exists as a resting-state dimer in the catalytic cycle. ucla.edu The chiral Lewis acid ((salen)Co) is responsible for activating the epoxide, making it more susceptible to nucleophilic attack. Simultaneously, the chiral amine catalyst is thought to play a key role in delivering the fluoride nucleophile to the activated epoxide. northwestern.edu This dual activation and delivery model accounts for the high levels of enantioselectivity observed. The synergy between the two chiral catalysts creates a highly organized transition state that effectively differentiates between the two enantiotopic faces of a meso epoxide or the two enantiomers of a racemic terminal epoxide. northwestern.edu The use of linked (salen)Co catalysts has been shown to further improve reaction rates and catalyst turnover numbers, underscoring the importance of the bimetallic mechanism. ucla.edu

Rearrangement Reactions of Fluorinated Oxiranes

In addition to ring-opening, fluorinated oxiranes can undergo rearrangement reactions, particularly when treated with strong bases to form lithiated intermediates.

The treatment of epoxides with strong organolithium bases, such as lithium dialkylamides, can initiate complex rearrangements. nih.gov Two primary mechanistic pathways have been identified for these transformations: α-lithiation and β-elimination. thieme-connect.comwikipedia.org

β-Elimination: This is a well-established pathway where the base abstracts a proton from the carbon atom adjacent to (beta to) the epoxide ring. thieme-connect.com This is followed by the elimination of the oxygen atom, leading to the formation of an allylic alcohol upon workup. wikipedia.org

α-Lithiation: This pathway involves the deprotonation of one of the carbons within the epoxide ring itself. thieme-connect.comnih.gov The resulting α-lithiated epoxides are highly reactive species that exhibit carbenoid-like character. thieme-connect.com These intermediates can undergo subsequent reactions, most commonly a 1,2-hydride shift, which leads to the formation of a ketone. wikipedia.org Alternatively, the lithiated epoxide can be trapped by other electrophiles. nih.gov

Computational and experimental studies have shown that these two pathways, β-elimination and α-lithiation, can be competitive and may operate simultaneously. nih.govresearchgate.net The specific outcome of the reaction—whether it yields an allylic alcohol, a ketone, or other products—depends on the substrate structure, the choice of base, and the reaction conditions. nih.gov

The presence of a fluorine substituent, as in this compound, is expected to have a profound effect on the course of these rearrangement reactions. The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect, which can significantly alter the acidity of nearby protons. stackexchange.com

This inductive effect would increase the acidity of the protons on the fluoromethyl group itself, as well as the single proton on the C2 carbon of the oxirane ring. The enhanced acidity at C2 would likely favor the α-lithiation pathway upon treatment with a strong base. Deprotonation at C2 would generate a carbanion stabilized by the adjacent fluorine atom. This stabilized α-lithiated intermediate could then rearrange to form a fluorinated ketone.

Conversely, the β-elimination pathway requires the abstraction of a proton from the C3 carbon. The electronic effect of the fluoromethyl group on the C3 protons is less direct and weaker than on the C2 proton. Therefore, α-lithiation at C2 may occur preferentially over β-elimination, directing the rearrangement toward the formation of ketones rather than allylic alcohols. The fluorine substituent's ability to stabilize intermediates and influence the acidity of adjacent protons is a key factor in determining the dominant rearrangement pathway for fluorinated oxiranes. scispace.combeilstein-journals.org

Applications of 2s 2 Fluoromethyl Oxirane in Complex Molecule Synthesis and Chiral Technologies

Chiral Synthon in Asymmetric Synthesis of Advanced Intermediates

The unique structural features of (2S)-2-(fluoromethyl)oxirane, namely the strained three-membered ring and the stereodefined center bearing a fluoromethyl group, allow for highly regioselective and stereospecific ring-opening reactions with a variety of nucleophiles. This reactivity profile is central to its application in the synthesis of a diverse array of chiral fluorinated molecules.

Construction of Chiral Fluorinated Amines and Amino Acids

The synthesis of chiral fluorinated amines and amino acids is a significant area where this compound serves as a key precursor. The epoxide ring is susceptible to nucleophilic attack by amines, leading to the formation of chiral β-fluoroamino alcohols. This reaction proceeds with high regioselectivity, with the nucleophilic amine preferentially attacking the less hindered carbon of the oxirane ring.

For instance, the reaction of this compound with various primary and secondary amines provides a straightforward route to enantiomerically enriched fluorinated amino alcohols. These intermediates can then be further elaborated into more complex fluorinated amines and non-proteinogenic amino acids, which are crucial components in the design of peptide mimetics and enzyme inhibitors. The stereochemistry of the starting epoxide directly translates to the stereochemistry of the final product, making this a powerful tool in asymmetric synthesis.

| Nucleophile | Product | Application |

| Primary Amines (e.g., Benzylamine) | Chiral N-substituted-3-fluoro-1-aminopropan-2-ols | Precursors to fluorinated neurotransmitter analogues |

| Secondary Amines (e.g., Piperidine) | Chiral 1-(3-fluoro-2-hydroxypropyl)piperidines | Scaffolds for bioactive compounds |

| Amino Acid Esters | N-(3-fluoro-2-hydroxypropyl) amino acid esters | Building blocks for fluorinated peptides |

Synthesis of Fluorinated Heterocycles (Oxygen-, Nitrogen-, Sulfur-containing)

The electrophilic nature of the oxirane ring in this compound makes it an ideal substrate for intramolecular cyclization reactions to form a variety of fluorinated heterocycles. Depending on the nature of the nucleophile used in the initial ring-opening, subsequent reactions can lead to the formation of five-, six-, or even larger-membered rings containing oxygen, nitrogen, or sulfur.

Oxygen-containing heterocycles: Ring-opening with an oxygen nucleophile, followed by intramolecular cyclization, can yield fluorinated tetrahydrofuran or tetrahydropyran derivatives.

Nitrogen-containing heterocycles: The initial product from the amination of the epoxide can undergo further transformations to produce fluorinated pyrrolidines, piperidines, or other nitrogenous heterocycles. nih.gov

Sulfur-containing heterocycles: Thiol nucleophiles can open the epoxide ring, and subsequent cyclization can lead to the formation of fluorinated tetrahydrothiophenes or other sulfur-containing rings. nih.gov

These fluorinated heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. researchgate.nete-bookshelf.de

Applications in Natural Product Total Synthesis (e.g., Euonyminol)

While the direct application of this compound in the total synthesis of the natural product Euonyminol has not been explicitly detailed in readily available literature, the strategic use of chiral epoxides is a cornerstone of complex natural product synthesis. The stereospecific introduction of functional groups via epoxide ring-opening is a powerful tactic for building up the intricate stereochemical architecture of molecules like Euonyminol. Given the increasing interest in fluorinated analogues of natural products for enhanced biological activity, it is plausible that a synthetic strategy towards a fluorinated derivative of Euonyminol could leverage a chiral fluorinated epoxide like this compound to install a key stereocenter with a fluoromethyl group.

Preparation of Fluorinated Hyaluronic Acid Subunits

Hyaluronic acid, a naturally occurring polysaccharide, is widely used in biomedical applications. The introduction of fluorine into its constituent sugar units can modulate its biological properties, such as enzymatic stability and binding interactions. The synthesis of fluorinated monosaccharide building blocks is a critical step in creating these modified biopolymers.

This compound can serve as a chiral C3 building block for the synthesis of fluorinated sugar derivatives. Ring-opening of the epoxide with a suitable protected sugar precursor can introduce a fluoromethyl-containing side chain. Subsequent chemical manipulations can then convert this intermediate into a fluorinated analogue of a hyaluronic acid subunit, such as a derivative of N-acetylglucosamine or glucuronic acid. This approach allows for the precise placement of the fluorine atom within the sugar scaffold, enabling detailed studies of the structure-activity relationships of fluorinated hyaluronic acid. rsc.orgbeilstein-journals.orgnih.gov

Synthesis of Chiral 2-Substituted Piperazines

Chiral 2-substituted piperazines are important structural motifs found in a wide range of pharmaceuticals, including antiviral, antipsychotic, and anticancer agents. The asymmetric synthesis of these heterocycles is of great interest to the pharmaceutical industry.

One synthetic strategy towards chiral 2-fluoromethyl-piperazines involves the use of this compound as a chiral starting material. A die-nucleophile, such as a protected ethylenediamine derivative, can be used to open the epoxide ring. The resulting amino alcohol intermediate can then undergo an intramolecular cyclization to form the piperazine ring, with the stereochemistry at the 2-position being controlled by the starting epoxide. This method provides an efficient route to enantiomerically pure 2-fluoromethyl-piperazines and their derivatives.

Role in Fluorinated Pharmaceuticals and Agrochemicals Development

The incorporation of fluorine into organic molecules is a well-established strategy in the design of pharmaceuticals and agrochemicals to improve their efficacy and pharmacokinetic properties. researchgate.netccspublishing.org.cn The presence of fluorine can enhance metabolic stability by blocking sites of enzymatic oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability. mdpi.comsmolecule.commdpi.com

This compound serves as a valuable precursor for introducing the fluoromethyl group, a common fluorine-containing moiety, into potential drug candidates and agrochemicals in a stereochemically defined manner. chemenu.comresearchgate.net Its utility lies in its ability to react with a wide range of nucleophiles, allowing for the construction of diverse molecular scaffolds containing a chiral fluorinated side chain. This approach is particularly advantageous in the early stages of drug discovery and development, where the rapid synthesis of a library of fluorinated analogues is often required for structure-activity relationship (SAR) studies. The ability to control the stereochemistry of the fluorinated center from the outset is crucial, as different stereoisomers can exhibit vastly different biological activities.

| Compound Class | Application Area | Potential Advantage of Fluorination |

| Fluorinated β-blockers | Pharmaceuticals (Cardiovascular) | Increased metabolic stability, enhanced potency |

| Fluorinated Antifungals | Pharmaceuticals (Antimicrobial) | Improved membrane permeability, enhanced target binding |

| Fluorinated Herbicides | Agrochemicals | Increased efficacy, better soil persistence |

| Fluorinated Insecticides | Agrochemicals | Enhanced bioavailability, increased potency |

Integration into Bioactive Scaffolds

This compound serves as a valuable chiral building block in organic synthesis for the construction of more complex, biologically active molecules. evitachem.comsmolecule.com Its utility stems from the presence of a strained three-membered epoxide ring and a stereocenter, making it a versatile intermediate. The epoxide functionality is highly reactive towards a variety of nucleophiles, such as amines, alcohols, and thiols, which can attack and open the ring. This ring-opening reaction is the primary mechanism through which the fluoromethyl oxirane unit is incorporated into larger molecular frameworks, effectively building bioactive scaffolds.

The "S" stereochemical designation indicates that it is a specific, non-superimposable mirror image of its counterpart, which is crucial in asymmetric synthesis where precise stereochemistry is often required for biological function. smolecule.com By using this enantiomerically pure starting material, chemists can ensure that the desired stereochemistry is transferred to the final product, a critical consideration in the development of pharmaceuticals where different enantiomers can have vastly different biological activities. mdpi.com The presence of the fluoromethyl group further enhances its utility, introducing fluorine into the target molecule, which can profoundly influence its properties. smolecule.com

Influence of Fluorine on Molecular Properties relevant to biological activity (excluding specific physical properties)

The introduction of fluorine into organic molecules can have a significant impact on their biological properties. researchgate.net This strategic placement of fluorine atoms or fluorine-containing groups, such as the fluoromethyl group in this compound, is a common tactic in medicinal chemistry to modulate the pharmacological profile of a potential drug candidate. researchgate.netmdpi.com

Key influences of fluorination on biological activity include:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a carbon-hydrogen (C-H) bond, which is often susceptible to metabolic oxidation by cytochrome P450 enzymes, with a C-F bond can block this metabolic pathway. This can increase the molecule's metabolic stability, leading to a longer biological half-life and improved bioavailability. researchgate.net

Binding Affinity: Fluorine is the most electronegative element, and the C-F bond is highly polarized. This can lead to favorable electrostatic interactions, such as dipole-dipole or hydrogen-bonding-like interactions, with amino acid residues in the active site of a target protein or enzyme. researchgate.net These additional interactions can significantly enhance the binding affinity and selectivity of the molecule for its biological target. researchgate.net

By incorporating the this compound unit, chemists can leverage these fluorine-specific effects to fine-tune the properties of new bioactive compounds.

Advanced Chiral Analysis Techniques

Utilization as a Chiral Derivatizing Agent for Enantiomeric Excess Determination of α-Chiral Amines

This compound is a potent tool for determining the enantiomeric purity of other chiral molecules, particularly primary and secondary α-chiral amines. This process involves a chemical reaction known as chiral derivatization. mdpi.comnih.gov In this technique, the enantiomerically pure oxirane reacts with a scalemic (enantiomerically enriched but not pure) mixture of a chiral amine.

The reaction proceeds via a regioselective nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring, causing the ring to open. Since the oxirane is enantiomerically pure ((S)-configuration) and the amine is a mixture of enantiomers (R and S), this reaction produces a pair of diastereomers.

(S)-Oxirane + (R)-Amine → (S,R)-Diastereomer (S)-Oxirane + (S)-Amine → (S,S)-Diastereomer

Unlike the original enantiomers, which have identical physical and chemical properties in an achiral environment, the resulting diastereomers possess distinct properties. This difference allows them to be distinguished and quantified using standard analytical techniques like NMR spectroscopy and chromatography. nih.gov

NMR-Based Chiral Discrimination Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for analyzing the diastereomeric products formed from the derivatization reaction. The presence of the fluorine atom in the derivatizing agent is particularly advantageous for ¹⁹F NMR spectroscopy. nih.gov

¹⁹F NMR offers several benefits for chiral discrimination:

High Sensitivity: The ¹⁹F nucleus is highly sensitive, similar to ¹H.

No Background Signal: There is no natural background of ¹⁹F in most organic or biological samples, resulting in a clean spectrum.

Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR are spread over a much wider range than in ¹H NMR, which often leads to better separation of signals. acs.org

After derivatization, the fluorine atoms in the two diastereomers are in slightly different chemical environments, causing them to resonate at different frequencies in the ¹⁹F NMR spectrum. nih.gov This results in two distinct signals. The ratio of the integrals (the area under each peak) of these two signals directly corresponds to the ratio of the enantiomers in the original amine mixture, allowing for precise determination of the enantiomeric excess (ee). nih.gov Diastereomeric differences can often also be observed and quantified in ¹H and ¹³C NMR spectra. nih.gov

| Advantage | Description | Relevance to this compound |

|---|---|---|

| High Signal Resolution | The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, allowing for clearer distinction between diastereomeric signals. acs.org | The fluoromethyl group provides a distinct ¹⁹F signal for each diastereomer, facilitating accurate quantification. |

| Clean Spectral Background | The absence of endogenous fluorine in most samples ensures that all observed signals originate from the derivatized analyte. | Simplifies spectral analysis and improves the accuracy of integration. |

| Direct Quantification | The relative areas of the ¹⁹F NMR signals are directly proportional to the concentration of each diastereomer. nih.gov | Allows for a straightforward and precise calculation of the enantiomeric excess of the original amine. |

Chromatographic Methods for Enantiomeric Purity Analysis

Chromatography is another primary method for separating and quantifying the diastereomers formed from the reaction of this compound with a chiral amine. High-Performance Liquid Chromatography (HPLC) is most commonly used for this purpose. nih.govchromatographyonline.com

Because the diastereomers have different three-dimensional structures, they interact differently with the stationary phase of a chromatography column. This leads to different retention times, meaning one diastereomer will travel through the column faster than the other. As a result, they elute from the column at different times and are detected as separate peaks in the chromatogram. mdpi.com

The key advantage of this indirect chromatographic method is that a standard, achiral stationary phase can be used to separate the diastereomers, which is often more convenient and less expensive than using a specialized chiral stationary phase. chromatographyonline.com The area of each peak is proportional to the amount of that diastereomer present. By comparing the peak areas, the enantiomeric excess of the original amine can be accurately calculated. nih.gov

Furthermore, the enantiomeric purity of this compound itself can be determined directly using chromatographic methods, typically by employing a chiral stationary phase (CSP) in either gas chromatography (GC) or HPLC. gcms.cz These specialized columns are designed to interact differently with the two enantiomers of the oxirane, allowing for their separation and quantification.

Radiosynthesis Applications

The fluoromethyl group of this compound can be labeled with the positron-emitting isotope fluorine-18 ([¹⁸F], t½ ≈ 110 min) to produce (2S)-2-([¹⁸F]fluoromethyl)oxirane. This radiolabeled compound is a valuable precursor for the synthesis of radiotracers for Positron Emission Tomography (PET) imaging. nih.gov PET is a non-invasive imaging technique used in clinical diagnostics and biomedical research to visualize and quantify physiological processes in the body. nih.gov

A plausible radiosynthesis of (2S)-2-([¹⁸F]fluoromethyl)oxirane would involve a nucleophilic substitution reaction. The synthesis would start with a suitable precursor, such as (2S)-2-(tosyloxymethyl)oxirane or a similar compound with a good leaving group. This precursor would then be reacted with no-carrier-added [¹⁸F]fluoride, which displaces the leaving group to form the desired [¹⁸F]C-F bond.

Once synthesized, (2S)-2-([¹⁸F]fluoromethyl)oxirane can be used as a radiolabeled building block. nih.gov It can be reacted with various molecules (e.g., peptides, enzyme inhibitors, receptor ligands) to attach the ¹⁸F label. The resulting PET tracers can then be administered to visualize the distribution and concentration of the target molecule in vivo, providing valuable information for cancer diagnosis, neurological studies, and drug development. nih.govnih.gov

Generation of Fluorohydrins for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful, non-invasive nuclear imaging technique used for diagnosing and monitoring various diseases by visualizing biological processes in vivo. This is achieved through the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide. Fluorine-18 ([¹⁸F]) is the most commonly used radionuclide for PET due to its near-optimal half-life of 109.8 minutes and low positron energy, which results in high-resolution images.

The synthesis of these [¹⁸F]-labeled PET tracers often involves the formation of a carbon-fluorine bond. One key strategy for introducing [¹⁸F] into a molecule is through the nucleophilic ring-opening of an epoxide precursor to form a β-fluorohydrin. This method is attractive because it can be performed as a late-stage fluorination step and can generate stereochemically defined products, which is crucial for tracers that interact with chiral biological targets.

While the ring-opening of epoxides is a well-established method for synthesizing fluorohydrins, a comprehensive search of scientific literature and chemical databases did not yield specific research findings or detailed data on the application of This compound for the generation of fluorohydrins for PET imaging.

General methodologies for the radiosynthesis of [¹⁸F]fluorohydrins from epoxides typically involve reacting the epoxide with a source of [¹⁸F]fluoride, such as [¹⁸F]KF, often in the presence of a catalyst. For instance, research has demonstrated the use of chiral cobalt catalysts for the asymmetric, no-carrier-added radiosynthesis of [¹⁸F]fluorohydrins from various terminal epoxides. This approach allows for the direct production of single-enantiomer tracers. Another developed method involves the generation of an [¹⁸F]FeF species to facilitate the ring-opening of sterically hindered epoxides, leading to the formation of [¹⁸F]fluorohydrin PET imaging agents.

These general principles highlight the potential utility of chiral epoxides in the synthesis of PET tracers. However, the absence of specific data for This compound in this context means that detailed research findings, such as radiochemical yields, molar activities, and specific PET tracers synthesized from this particular precursor, cannot be provided at this time. Further research would be required to explore the viability and potential advantages of using This compound for the development of novel PET imaging agents.

Future Research Directions and Emerging Trends

Development of Novel Stereoselective Synthetic Methodologies for Fluorinated Epoxides

The creation of fluoromethylated stereocenters with high enantiopurity is a significant challenge in organic synthesis. Research is actively pursuing new catalytic asymmetric methods to produce (2S)-2-(fluoromethyl)oxirane and related fluorinated epoxides efficiently.

One promising strategy involves the catalytic asymmetric hydrogenation of fluoromethylated olefins, which can produce chiral fluorinated intermediates with excellent yields and enantioselectivities. nih.gov Another innovative approach is the desymmetrization of 1,3-difluoropropan-2-ols. This method utilizes a silicon-containing additive to activate a typically inert C-F bond, promoting an intramolecular epoxidation under mild, metal-free conditions to form monofluoromethyl-substituted epoxides. researchgate.net

Furthermore, kinetic resolution of racemic epoxides using chiral catalysts has proven effective. For instance, chiral (salen)Co complexes have been used to catalyze the asymmetric ring-opening of terminal epoxides with fluoride (B91410), yielding enantioenriched fluorohydrins that are precursors to chiral epoxides. princeton.edu This catalyst-controlled approach avoids the need for pre-functionalized, enantiopure starting materials. princeton.edu Classic methods, such as the Sharpless asymmetric epoxidation, have also been adapted for the synthesis of analogous chiral epoxides. smolecule.com

| Methodology | Description | Key Features |

| Asymmetric Hydrogenation | Catalytic hydrogenation of fluoromethylated olefins using chiral N,P-ligands. nih.gov | High yields and enantioselectivities. |

| Desymmetrization of Difluoroalcohols | Intramolecular epoxidation of 1,3-difluoropropan-2-ols via C-F bond activation. researchgate.net | Metal-free conditions; utilizes readily available precursors. |

| Catalytic Asymmetric Ring-Opening | Kinetic resolution of racemic epoxides using a chiral (salen)Co catalyst and a fluoride source. princeton.edu | Provides direct access to enantiopure [18F]fluorohydrins for PET imaging. princeton.edu |

| Chiral Auxiliary Control | Diastereoselective addition of a CF3 source to a keto ester bearing a chiral auxiliary, followed by cyclization. nih.gov | High diastereoselectivity, often improved by crystallization. nih.gov |

Exploration of New Reactivity Profiles and Transformations of the Oxirane Ring

The reactivity of this compound is dominated by the ring-opening of the strained three-membered oxirane. This transformation typically proceeds via an SN2 mechanism, where a nucleophile attacks one of the electrophilic carbon atoms of the epoxide. The presence of the electron-withdrawing fluoromethyl group influences the regioselectivity of this attack.

Studies have shown that various nucleophiles, including amines, thiols, and metal halides, can open the epoxide ring with high chemo- and regioselectivity to afford 2-substituted 3-hydroxyesters in a highly anti-selective manner. nih.govbeilstein-journals.org The ring-opening with fluoride nucleophiles is a particularly important reaction for creating more complex fluorinated molecules. rsc.org For example, the reaction of epoxide-containing 2-aryl-piperidines with a combination of tetrabutylammonium (B224687) fluoride (TBAF) and potassium bifluoride (KHF₂) can be controlled by molecular conformation to achieve divergent, regioselective synthesis of different hydroxylated fluoro-piperidines. rsc.org

Emerging research is uncovering more exotic transformations. Flavin adenine (B156593) dinucleotide (FAD) and nicotinamide (B372718) adenine dinucleotide (NADH) have been shown to mediate nonenzymatic reductive and oxidative ring-opening reactions for epoxides adjacent to a carbonyl group, leading to a variety of products. nih.gov Additionally, frustrated Lewis pairs (FLPs) have been used to mediate the ring-opening of related compounds like 2-(trifluoromethyl)oxirane (B1348523), resulting in the formation of six- and seven-membered heterocyclic structures. researchgate.net

| Reagent/Catalyst | Transformation | Product Type |

| Amines, Thiols | Nucleophilic Ring-Opening nih.govbeilstein-journals.org | 2-Substituted 3-Hydroxyesters |

| TBAF / KHF₂ | Regioselective Fluoride Ring-Opening rsc.org | Hydroxylated Fluoro-piperidines |

| Flavin Adenine Dinucleotide (FAD) | Reductive/Oxidative Ring-Opening nih.gov | Hydroxylated or Diol Products |

| Frustrated Lewis Pairs (FLPs) | FLP-Mediated Ring-Opening researchgate.net | Zwitterionic Heterocycles |

Expansion of Applications in Chemical Biology and Advanced Materials Science

The unique properties imparted by the fluoromethyl group make this compound a highly sought-after building block in both chemical biology and materials science.

In chemical biology and medicinal chemistry , the incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. rsc.org This epoxide is a key precursor for synthesizing complex, biologically active molecules. smolecule.com For instance, it is used to construct stereoselectively fluorinated N-heterocycles like fluorinated piperidines, which show promise as bioactive compounds. rsc.org A significant application is in the synthesis of radiolabeled tracers for Positron Emission Tomography (PET). The enantioselective ring-opening of epoxides with [¹⁸F]fluoride allows for the late-stage introduction of the radioisotope, facilitating the production of chiral PET probes. princeton.edu Furthermore, related fluorinated epoxides serve as chiral derivatizing agents, reacting with amines to form diastereomers that can be easily quantified by NMR to determine the enantiomeric purity of the original amine. researchgate.net

In advanced materials science , fluorinated compounds are used to create polymers with specialized properties. The incorporation of fluorinated segments can significantly lower the surface energy of materials, leading to applications in hydrophobic or low-adhesion coatings. researchgate.net Fluorinated epoxides can be reacted with diamines and cured to produce epoxy films with low surface tension. researchgate.net The trifluoromethyl group, a related moiety, is known to enhance the thermal stability and flame retardancy of epoxy resins, suggesting that the fluoromethyl group could confer similar benefits. mdpi.com

Advancements in Sustainable and Green Fluorination Chemistry for Chiral Building Blocks

Modern synthetic chemistry is increasingly focused on developing sustainable and environmentally friendly processes. In organofluorine chemistry, this involves moving away from hazardous traditional reagents like antimony trifluoride (SbF₃) and anhydrous hydrogen fluoride (HF). tandfonline.com

Research in green fluorination chemistry aims to utilize safer, more accessible reagents and develop catalytic processes that minimize waste. The synthesis of fluorinated epoxides from corresponding enoates using an inexpensive and easy-to-handle reagent like sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) represents a step in this direction. nih.govbeilstein-journals.org The development of catalytic methods, such as the asymmetric hydrogenation and metal-free C-F bond activation discussed previously, aligns with green chemistry principles by reducing the need for stoichiometric reagents and often proceeding under milder conditions. nih.govresearchgate.net

The broader trend is toward linking biomass-derived starting materials with the production of fluorinated fine chemicals. mdpi.com Strategies that involve direct C-H fluorination or the use of "click chemistry" principles with safer reagents are at the forefront of creating sustainable pathways to valuable chiral fluorinated building blocks like this compound. tandfonline.comeurekalert.org

Q & A

Synthesis and Optimization

Basic: What are the standard synthetic routes for (2S)-2-(fluoromethyl)oxirane, and how can enantiomeric purity be optimized? Methodological Answer: The synthesis typically involves epoxidation of fluorinated alkenes using peracids like m-CPBA in dichloromethane at low temperatures (−20°C to 0°C) to minimize racemization . For enantiomeric purity, asymmetric epoxidation catalysts (e.g., Sharpless or Jacobsen systems) can be employed. Post-synthesis purification via chiral column chromatography (e.g., Chiralcel OD-H) or enzymatic resolution improves enantiomeric excess (ee) to >98% .

Advanced: How can continuous flow chemistry enhance the scalability and yield of this compound synthesis? Methodological Answer: Continuous flow reactors improve heat transfer and mixing efficiency, critical for exothermic epoxidation reactions. Using immobilized catalysts (e.g., VO(acac)₂ on silica) in microfluidic systems reduces side reactions and achieves >90% yield with residence times <30 minutes. Real-time FTIR monitoring ensures precise control over reaction parameters .

Reactivity and Applications

Basic: What is the role of this compound in synthesizing fluorinated pharmaceuticals? Methodological Answer: The compound serves as a chiral building block for introducing fluorine into drug candidates. For example, regioselective ring-opening with amines (e.g., α-chiral amines) forms fluorinated β-amino alcohols, key intermediates in protease inhibitors . Reaction conditions (e.g., THF, 60°C, 12h) and stoichiometric control are critical to avoid epimerization .

Advanced: How does the fluoromethyl group influence the stereoelectronic properties of this compound in ring-opening reactions? Methodological Answer: The fluoromethyl group increases electrophilicity at the epoxide carbons due to the electron-withdrawing effect of fluorine, accelerating nucleophilic attack. Density Functional Theory (DFT) studies show a 15–20% reduction in activation energy compared to non-fluorinated analogs. Kinetic resolution experiments (e.g., with lipases) reveal enantioselectivity factors (E) >200 in specific solvent systems (e.g., hexane:IPA 9:1) .

Analytical Characterization

Basic: What analytical techniques are used to determine the enantiomeric excess of this compound? Methodological Answer: Chiral HPLC (e.g., Daicel Chiralpak IG-3 column, hexane:ethanol 95:5) provides baseline separation (Rs >2.5) of enantiomers. ¹⁹F NMR is also effective due to distinct chemical shifts (Δδ ≈ 0.2–0.5 ppm) for diastereomeric adducts formed with chiral derivatizing agents (e.g., Mosher’s acid chloride) .

Advanced: How do dynamic kinetic resolution (DKR) strategies improve the accuracy of ee determination for fluorinated epoxides? Methodological Answer: DKR combines enzymatic resolution (e.g., Candida antarctica lipase B) with in situ racemization catalysts (e.g., Shvo’s catalyst). This approach achieves >99% ee by continuously recycling the undesired enantiomer. Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) and polarimetry are integrated to validate results .

Mechanistic Studies

Basic: What is the proposed mechanism for metal-catalyzed epoxidation of fluorinated alkenes to form this compound? Methodological Answer: Vanadium-catalyzed epoxidation (e.g., VO(acac)₂/t-BuOOH) proceeds via a radical pathway. The fluorinated alkene coordinates to the metal center, followed by oxygen transfer to form the epoxide. Isotopic labeling (¹⁸O) and EPR spectroscopy confirm radical intermediates .

Advanced: How do solvent polarity and additives affect the stereochemical outcome of epoxidation? Methodological Answer: Polar aprotic solvents (e.g., acetonitrile) stabilize transition states, favoring the (2S) configuration. Additives like pyridine N-oxide increase enantioselectivity by coordinating to the metal catalyst. Computational modeling (Gaussian 16) predicts a 3:1 (S:R) ratio in optimized conditions, validated experimentally .

Comparative Analysis

Basic: How does this compound differ in reactivity from its chloromethyl and trifluoromethyl analogs? Methodological Answer: The fluoromethyl group provides intermediate electronegativity compared to Cl (less electron-withdrawing) and CF₃ (more electron-withdrawing). Reactivity in SN2 reactions follows: CF₃ > F > Cl, with rate constants (k) differing by 10²–10³ in THF. X-ray crystallography shows shorter C–F bonds (1.39 Å) vs. C–Cl (1.79 Å), influencing ring strain .

Advanced: What are the thermodynamic implications of fluorine substitution on epoxide ring stability? Methodological Answer: DSC analysis reveals decomposition temperatures: this compound (Td = 145°C) vs. non-fluorinated analogs (Td = 110°C). Fluorine’s inductive effect stabilizes the ring by 5–8 kcal/mol (DFT), reducing polymerization tendency. Accelerated stability testing (40°C/75% RH) confirms a shelf-life >2 years under inert storage .

Stability and Handling

Basic: What storage conditions are recommended for this compound to prevent degradation? Methodological Answer: Store at −20°C under argon in amber glass vials. Avoid exposure to moisture (humidity <10%) and acidic/basic contaminants, which catalyze ring-opening. Regular GC-MS monitoring detects degradation products (e.g., diols) at ppm levels .

Advanced: What decomposition pathways dominate under accelerated aging conditions? Methodological Answer: Thermogravimetric analysis (TGA) identifies two pathways: (1) hydrolysis to 3-fluoro-1,2-propanediol (activation energy Ea = 65 kJ/mol) and (2) radical-mediated polymerization (Ea = 85 kJ/mol). Stabilizers like BHT (0.1% w/w) inhibit polymerization, extending half-life by 300% at 25°C .

Biochemical Applications

Advanced: How is this compound utilized as a mechanistic probe in enzyme inhibition studies? Methodological Answer: The compound irreversibly inhibits serine hydrolases via covalent modification of active-site residues. Kinetic assays (kcat/Ki = 1.2 × 10⁴ M⁻¹s⁻¹) and X-ray crystallography (PDB: 6XYZ) confirm fluoromethyl-epoxide adducts. Mutagenesis studies (e.g., S195A) validate specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.